2-Methylbenzenesulfonic acid
Overview
Description
Synthesis Analysis
The preparation and transformation of related sulfonic acid derivatives have been extensively studied. For instance, the synthesis of derivatives such as 2-iodoxybenzenesulfonic acid through direct oxidation pathways reveals the versatility of sulfonic acids in oxidation reactions and their potential as oxidizing agents (Koposov et al., 2006). Moreover, the efficient synthesis of 2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-ones catalyzed by dodecylbenzenesulfonic acid in aqueous media underlines the catalytic capabilities of sulfonic acid derivatives (Chen et al., 2015).
Molecular Structure Analysis
Structural analyses, such as those conducted on 2-hydroxy-4-methylbenzenesulfonic acid dihydrate, demonstrate the complex hydrogen bonding and molecular interactions within sulfonic acid crystals. These studies provide insights into the molecular structure that underpin the physical and chemical properties of these compounds (Pisareva et al., 2010).
Chemical Reactions and Properties
2-Methylbenzenesulfonic acid participates in a variety of chemical reactions, including its use in oxidation reactions and as a catalyst in organic synthesis. For instance, the use of 4,5-dimethyl-2-iodoxybenzenesulfonic acid in the site-selective oxidation of 2-substituted phenols highlights the role of sulfonic acid derivatives in facilitating selective chemical transformations (Uyanik et al., 2017).
Physical Properties Analysis
The physical properties of 2-methylbenzenesulfonic acid and its derivatives, such as solubility, crystal structure, and proton conductivity, have been the subject of detailed investigations. The study of 2,4,5-trimethylbenzenesulfonic acid dihydrate's crystal and molecular structure, along with its proton conductivity, exemplifies the comprehensive analysis of physical properties that underpin the functional applications of these compounds (Pisareva et al., 2018).
Chemical Properties Analysis
The chemical properties of 2-methylbenzenesulfonic acid, such as reactivity, selectivity in synthesis, and catalytic efficiency, are crucial for its application in chemical synthesis. The catalytic synthesis of indoles via the Fischer indole synthesis using sulfonic acid-based ionic liquid supported on silica gel showcases the innovative application of sulfonic acids in catalysis (Hu et al., 2016).
Scientific Research Applications
Visualization and Quantitation of Amines : A study by Gallo and Walters (1986) showed that 2-Amino-5-methylbenzenesulfonic acid is effective in visualizing and quantitating aliphatic amines in reversed-phase ion pair chromatography, with a minimum detectable concentration of M (Gallo & Walters, 1986).
Synthesis Optimization : Li et al. (2015) discussed improving the yield of 2-amino-5-chloro-4-methylbenzenesulfonic acid synthesis by optimizing reaction conditions and utilizing concentrated sulfuric acid (Li et al., 2015).
Catalysis in Fischer Indole Synthesis : Hu, Fang, and Li (2016) found that 4-methylbenzenesulfonic acid-based ionic liquid on silica gel efficiently catalyzes Fischer indole synthesis, allowing easy recovery and reuse without significant loss of activity (Hu, Fang, & Li, 2016).
Oxidizing Reagent : Koposov et al. (2006) identified 2-Iodoxybenzenesulfonic acid as a potentially important oxidizing agent, with its reductive decomposition yielding the cyclic tautomeric form of 2-iodosylbenzenesulfonic acid (Koposov et al., 2006).
Synthesis of Functionalized Sulfonamides : Alizadeh, Rostamnia, and Esmaili (2007) demonstrated a method for synthesizing functionalized sulfonamides using alkyl isocyanide and dialkyl acetylenedicarboxylate with 4-methylbenzenesulfonic acid monohydrate (Alizadeh, Rostamnia, & Esmaili, 2007).
Dye Intermediate Synthesis : Han-xi (2011) described the synthesis of 3-N-ethyl-4-methylbenzenesulfonic acid as a dye intermediate using a gaseous sulfur trioxide sulfonation method (Han-xi, 2011).
Crystal Structure and Proton Conductivity : Pisareva et al. (2010) investigated the crystal structure and proton conductivity of 2-hydroxy-4-methylbenzenesulfonic acid dihydrate, finding a monoclinic crystal system and a conductivity of S/cm at 298 K, increasing with humidity (Pisareva et al., 2010).
properties
IUPAC Name |
2-methylbenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S/c1-6-4-2-3-5-7(6)11(8,9)10/h2-5H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLYYCQCTBFVLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045035 | |
Record name | 2-Methylbenzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Benzenesulfonic acid, 2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2-Methylbenzenesulfonic acid | |
CAS RN |
88-20-0 | |
Record name | o-Toluenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88-20-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylbenzenesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088200 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, 2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Methylbenzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Toluene-2-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.645 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYLBENZENESULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZHF5BMF7N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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